molecular formula C24H19N7O2 B12018532 6-imino-2-oxo-N,7-bis(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 510761-54-3

6-imino-2-oxo-N,7-bis(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12018532
CAS No.: 510761-54-3
M. Wt: 437.5 g/mol
InChI Key: SOSXCVLTPBDKRN-UHFFFAOYSA-N
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Description

6-imino-2-oxo-N,7-bis(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-2-oxo-N,7-bis(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, including the formation of the triazatricyclo core and the subsequent addition of pyridin-3-ylmethyl groups. One common method involves the use of ruthenium-catalyzed coupling cyclization to form the central pyridine unit fused with 6- and 7-membered rings . The reaction conditions often include the use of cobalt(II) chloride hexahydrate and aniline in acetic acid at reflux .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-imino-2-oxo-N,7-bis(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imino and oxo groups.

    Substitution: The pyridin-3-ylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetic acid or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce new functional groups to the pyridin-3-ylmethyl moieties.

Mechanism of Action

The mechanism of action of 6-imino-2-oxo-N,7-bis(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-imino-2-oxo-N,7-bis(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its complex fused ring structure and the presence of multiple functional groups. This gives it distinct chemical and biological properties compared to similar compounds, making it a valuable compound for research and development.

Properties

CAS No.

510761-54-3

Molecular Formula

C24H19N7O2

Molecular Weight

437.5 g/mol

IUPAC Name

6-imino-2-oxo-N,7-bis(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H19N7O2/c25-21-18(23(32)28-14-16-5-3-8-26-12-16)11-19-22(31(21)15-17-6-4-9-27-13-17)29-20-7-1-2-10-30(20)24(19)33/h1-13,25H,14-15H2,(H,28,32)

InChI Key

SOSXCVLTPBDKRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(C=C(C(=N)N3CC4=CN=CC=C4)C(=O)NCC5=CN=CC=C5)C(=O)N2C=C1

Origin of Product

United States

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